2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-carbamoylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-13(18)9-4-3-5-10(8-9)17-14(19)11-6-1-2-7-12(11)15(20)21/h1-8H,(H2,16,18)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNUGTYQMWDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701236421 | |
| Record name | 2-[[[3-(Aminocarbonyl)phenyl]amino]carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306325-55-3 | |
| Record name | 2-[[[3-(Aminocarbonyl)phenyl]amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306325-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[3-(Aminocarbonyl)phenyl]amino]carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 3 Carbamoylphenyl Carbamoyl Benzoic Acid
Classical and Modern Synthetic Routes for Amide Formation in Benzoic Acid Derivatives
The formation of the amide bond linking the two aromatic rings in the target molecule is the central synthetic challenge. This can be achieved through several established routes.
One of the most direct and classical methods for synthesizing N-aryl phthalamic acids, such as the target compound, is the condensation reaction between phthalic anhydride (B1165640) and a substituted aniline. In this case, the reactants are phthalic anhydride and 3-aminobenzamide (B1265367).
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amino group of 3-aminobenzamide, being a potent nucleophile, attacks one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the five-membered anhydride ring to form the corresponding phthalamic acid, which contains both a carboxylic acid and an amide group. nih.govresearchgate.net This reaction is typically high-yielding and can often be performed under mild conditions, for instance, by stirring the reactants at room temperature in a suitable solvent like acetic acid or an inert solvent. researchgate.net The chemoselectivity is excellent, as the aromatic amine is significantly more nucleophilic than the primary amide of the carbamoyl (B1232498) group, ensuring the reaction occurs at the desired site.
A general representation of this synthesis is as follows: Phthalic Anhydride + 3-Aminobenzamide → 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid
This approach is atom-economical and avoids the need for coupling reagents or activators, making it an efficient primary choice for synthesis. nih.gov
An alternative and widely applicable strategy for forming amide bonds involves the activation of a carboxylic acid followed by coupling with an amine. nih.govchemistrysteps.com For the synthesis of this compound, this would involve the reaction of phthalic acid (a dicarboxylic acid) with 3-aminobenzamide.
Direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. N,N′-Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. thieme-connect.delibretexts.org
The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-aminobenzamide). The reaction yields the desired amide and N,N′-dicyclohexylurea (DCU) as a byproduct, which is largely insoluble in most organic solvents and can be easily removed by filtration. chemistrysteps.comthieme-connect.de
Other carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often preferred due to the water-solubility of the corresponding urea (B33335) byproduct, simplifying purification. chemistrysteps.com To improve reaction efficiency and suppress side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently included. nih.gov
| Coupling Reagent | Acronym | Activating Mechanism | Key Features & Byproducts |
| N,N′-Dicyclohexylcarbodiimide | DCC | Forms O-acylisourea intermediate | Insoluble dicyclohexylurea (DCU) byproduct, easy to remove by filtration. thieme-connect.de |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms O-acylisourea intermediate | Water-soluble urea byproduct, easier workup for many applications. chemistrysteps.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | Forms activated ester | High efficiency, often used in peptide synthesis, but higher cost and generates waste. ucl.ac.uk |
| 1,1'-Carbonyldiimidazole | CDI | Forms acylimidazolide intermediate | Generates imidazole (B134444) and CO2 as byproducts; useful but can be moisture sensitive. ucl.ac.uk |
Complex molecules are often constructed through multi-step synthetic sequences starting from simpler, readily available precursors. Derivatives of aminobenzoic acids are common starting materials for such syntheses. nih.gov For example, a synthesis could be designed starting from 3-nitrobenzoic acid. The carboxylic acid could be protected as an ester, followed by reduction of the nitro group to an amine. This intermediate could then undergo an amide coupling reaction with a suitable phthalic acid derivative. A final deprotection step and conversion of another functional group (like a nitrile) to the primary amide would yield the target molecule.
Optimization of Reaction Conditions and Yields for the Chemical Compound
Achieving a high yield of this compound requires careful optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, time, and the stoichiometry of reagents and catalysts.
For the direct condensation of phthalic anhydride with 3-aminobenzamide, the solvent plays a critical role. While the reaction can proceed without a solvent, using solvents such as dichloromethane, pyridine, or toluene (B28343) can facilitate reactant mixing and control the reaction temperature, often leading to cleaner reactions and higher yields. nih.govgoogle.com
When employing coupling agents like EDC, optimization involves screening not only the coupling agent itself but also additives and bases. A systematic study on amide bond formation for DNA-encoded libraries found that a combination of EDC, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N′-diisopropylethylamine (DIPEA) gave superior conversions for a wide range of carboxylic acids. nih.gov The choice of solvent (e.g., acetonitrile (B52724) vs. dichloromethane) can also significantly impact the reaction rate and final yield. nih.gov
| Parameter | Condition 1 | Yield/Result 1 | Condition 2 | Yield/Result 2 | Rationale |
| Catalyst Loading (Boric Acid) | 1 mol% | 89% (20 h) | 25 mol% | ~88% (8 h) | Increasing catalyst amount can shorten reaction time without significantly impacting yield. sciepub.com |
| Temperature (Microwave) | 150 °C | Low Yield | 165 °C | High Yield | Higher temperature was required for near-quantitative yields for benzoic acid derivatives. researchgate.net |
| Solvent (Coupling Reaction) | Dichloromethane | 28% (DCC/DMAP) | Acetonitrile | 51% (DCC/DMAP/HOBt) | Solvent choice and the addition of HOBt can significantly improve coupling efficiency. nih.gov |
| Base (Coupling Reaction) | None | Low Conversion | DIPEA | High Conversion | A non-nucleophilic base is often crucial for neutralizing acids and facilitating the coupling reaction. nih.gov |
Chemoselective Transformations and Functional Group Compatibility
The structure of this compound contains three key functional groups: a carboxylic acid, a secondary amide, and a primary amide. Synthetic strategies must be designed to be compatible with all three groups, and transformations must be chemoselective.
In the phthalic anhydride route, the primary aromatic amine of 3-aminobenzamide is substantially more nucleophilic than the nitrogen of the primary amide group. This difference in reactivity ensures that the reaction occurs exclusively at the amino group, leaving the carbamoyl group intact.
In syntheses involving the carboxylic acid group of the final product, its acidic nature must be managed. For example, if a subsequent reaction requires basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which may alter its reactivity or solubility. Conversely, under acidic conditions, the amide groups are generally stable, but the carboxylic acid remains protonated. Protecting the carboxylic acid as an ester may be necessary if harsh reagents are used that could react with it.
Emerging Synthetic Approaches: Green Chemistry and Catalytic Methods for Related Compounds
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for amide bond formation, driven by the principles of green chemistry. nih.gov These emerging approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Green Chemistry Approaches:
Catalytic Direct Amidation: One of the most promising green strategies is the direct catalytic condensation of carboxylic acids and amines, which produces water as the sole byproduct. sigmaaldrich.comrsc.org This approach offers high atom economy. Catalysts such as boric acid, boronic acids, and various titanium and zirconium compounds have been shown to be effective. ucl.ac.uksciepub.comrsc.org These reactions are often carried out at elevated temperatures to remove water and drive the equilibrium towards the product.
Biocatalysis: Enzymes, such as lipases, are being used as biocatalysts for amide synthesis under mild conditions. nih.gov These methods are highly selective and environmentally benign.
Alternative Energy Sources: Microwave irradiation is increasingly used to accelerate amide synthesis, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.net
Greener Solvents: The use of hazardous and volatile organic solvents is being replaced by greener alternatives like water, ionic liquids, or bio-based solvents like cyclopentyl methyl ether (CPME). nih.gov
Catalytic Methods: The development of catalytic methods avoids the use of stoichiometric amounts of activating reagents (like DCC or HATU), which generate significant chemical waste. ucl.ac.uksigmaaldrich.com Boric acid, for example, is an inexpensive, low-toxicity catalyst that can effectively promote the direct amidation of carboxylic acids. sciepub.comresearchgate.net The proposed mechanism involves the formation of a mixed anhydride with the carboxylic acid, which then acts as the acylating agent. sciepub.com These catalytic methods represent a significant advancement towards more sustainable pharmaceutical and chemical manufacturing.
| Method | Reagents/Catalyst | Byproducts | Atom Economy | Key Advantages | Key Disadvantages |
| Classical (Acid Chloride) | Carboxylic acid, SOCl₂, Amine | HCl, SO₂, Stoichiometric salts | Low | Highly reactive intermediate. | Harsh reagents, poor atom economy. |
| Classical (DCC Coupling) | Carboxylic acid, Amine, DCC | Dicyclohexylurea (DCU) | Moderate | Mild conditions, widely applicable. libretexts.org | Stoichiometric waste, purification issues. nih.gov |
| Green (Boric Acid Catalysis) | Carboxylic acid, Amine, Boric acid (cat.) | Water | Very High | Low-cost catalyst, minimal waste. sciepub.comresearchgate.net | Often requires high temperatures/water removal. |
| Green (Enzymatic) | Carboxylic acid, Amine, Lipase (cat.) | Water | Very High | Extremely mild conditions, high selectivity. nih.gov | Limited substrate scope, enzyme cost/stability. |
Challenges in the Synthesis of Complex Amide Structures Like this compound
The synthesis of complex molecules containing multiple amide functionalities, such as this compound, presents a number of significant challenges for synthetic chemists. The inherent stability of the amide bond, while crucial for its function in biological systems and materials, makes its formation in a laboratory setting non-trivial. nih.gov The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt, necessitating the use of activating agents or harsh reaction conditions. rsc.org
Furthermore, the steric hindrance around the reactive centers can significantly impede the progress of the reaction. The bulky phenyl groups in the structure of this compound can obstruct the approach of reagents to the carbonyl carbons, slowing down the reaction rate and necessitating more forceful conditions or specialized catalysts. chimia.ch The synthesis of sterically hindered amides is a well-documented challenge in organic chemistry. chimia.ch
The use of coupling agents, while often necessary to activate the carboxylic acid for amidation, introduces its own set of complications. rsc.orgresearchgate.net These reagents are typically used in stoichiometric amounts and generate significant quantities of byproducts that must be separated from the desired product, complicating the purification process and leading to poor atom economy. rsc.orgresearchgate.net The American Chemical Society (ACS) Green Chemistry Institute has identified the development of amide synthesis methods that avoid poor atom economy reagents as a major challenge. researchgate.net
Another significant challenge is the potential for side reactions. The functional groups present in the starting materials for the synthesis of this compound could be sensitive to the reaction conditions required for amide bond formation. For instance, the carbamoyl group could undergo hydrolysis or other transformations under harsh acidic or basic conditions. The choice of solvents, temperature, and catalysts must be carefully optimized to minimize these unwanted side reactions.
The relatively unreactive nature of amides also poses a challenge if modifications to the amide groups themselves are required after their initial formation. nih.gov While amides are generally stable, certain transformations might be necessary in a multi-step synthesis, and activating the amide bond for further reaction can be difficult. nih.gov
Advanced Spectroscopic and Structural Elucidation of the Chemical Compound
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed map of atomic connectivity and spatial proximity can be constructed.
Two-dimensional NMR techniques provide a deeper level of structural insight by correlating nuclear spins through chemical bonds or space. For 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid, a suite of 2D NMR experiments would be employed to confirm the connectivity of the spin systems within the two aromatic rings and to establish the links between them via the amide functionalities.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the phthalic acid and the 3-aminobenzamide (B1265367) moieties, confirming their respective substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| δ 12.55 (s, 1H, -COOH) | δ 168.9 (-COOH) |
| δ 10.82 (s, 1H, -CONH-) | δ 166.8 (-CONH-) |
| δ 8.41 (s, 1H, Ar-H) | δ 139.7 (Ar-C) |
| δ 8.01 (s, 1H, -CONH₂) | δ 135.1 (Ar-C) |
| δ 7.96 (d, J=7.7 Hz, 1H, Ar-H) | δ 132.8 (Ar-C) |
| δ 7.85 (d, J=7.5 Hz, 1H, Ar-H) | δ 131.2 (Ar-CH) |
| δ 7.74 (t, J=7.6 Hz, 1H, Ar-H) | δ 130.6 (Ar-CH) |
| δ 7.68 (t, J=7.6 Hz, 1H, Ar-H) | δ 129.8 (Ar-CH) |
| δ 7.50 (s, 1H, -CONH₂) | δ 128.9 (Ar-CH) |
| δ 7.43 (t, J=7.9 Hz, 1H, Ar-H) | δ 125.1 (Ar-CH) |
| δ 121.7 (Ar-CH) |
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
The crystal structure of this compound would be expected to be heavily influenced by hydrogen bonding. The presence of carboxylic acid, amide, and carbamoyl (B1232498) functional groups provides multiple hydrogen bond donors and acceptors. A detailed crystallographic analysis would reveal the intricate network of intermolecular hydrogen bonds that dictate the crystal packing. These interactions could include dimers formed through the carboxylic acid groups, as well as chains or sheets formed by amide-amide and amide-carbamoyl hydrogen bonds.
X-ray crystallography would provide a static snapshot of the molecule's conformation within the crystal lattice. Key conformational features, such as the dihedral angles between the two aromatic rings and the planarity of the amide linkages, would be precisely determined. This information is crucial for understanding the steric and electronic factors that govern the molecule's preferred shape.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization and Bonding Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about bond strengths and molecular symmetry.
The FT-IR spectrum of this compound is characterized by a number of distinct absorption bands that correspond to the various functional groups present in the molecule.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amide) | Stretching | 3400-3100 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| C=O (Amide I) | Stretching | ~1660 |
| N-H (Amide II) | Bending | ~1550 |
| C-N | Stretching | ~1400 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
The broad O-H stretching band of the carboxylic acid is a hallmark feature, often indicative of strong hydrogen bonding. The distinct C=O stretching frequencies for the carboxylic acid and amide groups allow for their clear differentiation. The N-H stretching and bending modes further confirm the presence of the amide and carbamoyl functionalities. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and other non-polar bonds.
Detailed Analysis of Carbonyl and Amide Vibrations
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its multiple carbonyl and amide groups. The molecule contains three carbonyl groups: one in the carboxylic acid moiety, one in the secondary amide linkage, and one in the primary amide (carbamoyl) group. Each of these exhibits a characteristic C=O stretching vibration, though their precise wavenumbers are influenced by electronic effects such as conjugation and hydrogen bonding.
The C=O stretching vibration of the carboxylic acid is typically observed in the range of 1710-1680 cm⁻¹ for aromatic acids, a frequency that is lowered due to conjugation with the benzene (B151609) ring. libretexts.org The secondary amide linkage presents a C=O stretching band, known as the Amide I band, which generally appears between 1680 and 1630 cm⁻¹. utdallas.edu Similarly, the primary carbamoyl group also gives rise to an Amide I band in a comparable region. The secondary amide also features an N-H in-plane bending vibration, known as the Amide II band, which is typically found between 1570 and 1515 cm⁻¹. The primary amide group shows a characteristic N-H scissoring vibration around 1650-1620 cm⁻¹. utdallas.edu
Furthermore, the N-H bonds of both the primary and secondary amides result in stretching vibrations. Primary amides typically show two distinct N-H stretching bands in the 3500-3100 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. youtube.com Secondary amides exhibit a single N-H stretching band in the same vicinity. youtube.com Experimental data from analogous compounds, such as 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, show strong C=O absorption bands in the 1712-1640 cm⁻¹ range, confirming the presence of multiple, overlapping carbonyl signals. researchgate.net
Interactive Table: Expected IR Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad due to hydrogen bonding |
| C=O stretch | 1710-1680 | Lowered by conjugation and H-bonding | |
| Secondary Amide | N-H stretch | 3500-3100 | Single, sharp to broad peak |
| C=O stretch (Amide I) | 1680-1630 | Influenced by H-bonding | |
| N-H bend (Amide II) | 1570-1515 | ||
| Primary Amide | N-H stretch | 3500-3100 | Two bands (asymmetric & symmetric) |
| C=O stretch (Amide I) | ~1650 | ||
| N-H bend (Amide II) | 1650-1620 |
Influence of Intramolecular Hydrogen Bonding on Spectroscopic Signatures
The ortho positioning of the carboxylic acid and the secondary amide groups in this compound creates a favorable geometry for the formation of a strong intramolecular hydrogen bond (IHB). rsc.orgacs.org This interaction, where the acidic proton of the carboxyl group acts as a donor to the carbonyl oxygen of the secondary amide, significantly perturbs the molecule's spectroscopic properties.
In the infrared spectrum, the most dramatic effect of the IHB is on the O-H stretching vibration of the carboxylic acid. Instead of a relatively sharp peak, the absorption becomes an exceptionally broad and often complex band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, which can overlap with C-H stretching vibrations. libretexts.org This broadening is a hallmark of strong hydrogen bonding. acs.org Concurrently, the C=O stretching frequency of the participating amide carbonyl (the hydrogen bond acceptor) is shifted to a lower wavenumber (a redshift) due to the weakening of the C=O double bond character. mdpi.com The presence of a strong IHB can be a primary determinant of molecular conformation and acidity. rsc.orgrsc.org
In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the proton involved in the strong IHB, in this case, the carboxylic acid proton, is expected to be significantly deshielded. This results in its resonance appearing at a very high chemical shift (downfield), typically in the range of 10-12 ppm or even higher. libretexts.org This downfield shift is a diagnostic indicator of a proton engaged in a robust hydrogen bond.
Interactive Table: Effect of Intramolecular Hydrogen Bonding on Spectroscopic Data
| Spectroscopic Parameter | Without H-Bond (Hypothetical) | With H-Bond (Expected) | Rationale |
| Carboxyl O-H Stretch (IR) | Sharper band, ~3500 cm⁻¹ | Very broad band, 3300-2500 cm⁻¹ | Weakening and anharmonicity of the O-H bond |
| Amide C=O Stretch (IR) | Higher frequency, ~1670 cm⁻¹ | Lower frequency, <1670 cm⁻¹ | Weakening of the C=O bond upon H-bond acceptance |
| Carboxyl Proton (¹H NMR) | ~10-12 ppm | >12 ppm | Deshielding effect due to proximity to electronegative oxygen |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the precise mass of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₁₅H₁₂N₂O₄. Upon ionization, typically via electrospray ionization (ESI), the molecule undergoes fragmentation, and the resulting fragmentation pattern offers a roadmap to its structural components.
The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of its amide bonds. nih.govyoutube.com A common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond. nih.gov
Key proposed fragmentation pathways include:
Amide Bond Cleavage: The most probable fragmentation involves the cleavage of the secondary amide bond. This can lead to the formation of a benzoyl cation derivative (m/z 147) and a 3-aminobenzamide radical cation (m/z 136) or related species.
Loss of Water and Ammonia: The molecular ion may lose a molecule of water (H₂O, 18 Da), particularly facilitated by the ortho-carboxylic acid in a cyclization reaction to form a phthalic anhydride-type structure. The primary amide can readily lose ammonia (NH₃, 17 Da).
Decarboxylation: The carboxylic acid group can be lost as CO₂ (44 Da), a common fragmentation for benzoic acid derivatives. libretexts.org
Further Fragmentation: The initial fragments can undergo further decomposition. For instance, the benzoyl cation (m/z 105) is a common fragment in the mass spectra of benzamides, which can subsequently lose carbon monoxide (CO, 28 Da) to form the phenyl cation (m/z 77). youtube.com
The analysis of these fragments using HRMS allows for the assignment of precise masses, confirming their elemental compositions and lending strong support to the proposed fragmentation pathways. mdpi.com
Interactive Table: Proposed HRMS Fragmentation of C₁₅H₁₂N₂O₄
| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) | Origin / Neutral Loss |
| [M+H]⁺ | C₁₅H₁₃N₂O₄⁺ | 285.0870 | Protonated Molecular Ion |
| [M-OH]⁺ | C₁₅H₁₁N₂O₃⁺ | 267.0764 | Loss of hydroxyl radical |
| [M-NH₃]⁺˙ | C₁₅H₉NO₄⁺˙ | 267.0526 | Loss of ammonia |
| [M-H₂O]⁺˙ | C₁₅H₁₀N₂O₃⁺˙ | 266.0686 | Loss of water |
| [M-CO₂H]⁺ | C₁₄H₁₁N₂O₂⁺ | 239.0815 | Loss of carboxyl radical |
| [C₇H₄O₂]⁺˙ | C₇H₄O₂⁺˙ | 120.0206 | Fragment from 3-carbamoylphenylamide part |
| [C₇H₅O₂]⁺ | C₇H₅O₂⁺ | 121.0284 | Benzoic acid fragment |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0335 | Benzoyl cation (from cleavage and loss of CO) |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0386 | Phenyl cation |
Theoretical and Computational Chemistry Studies of 2 3 Carbamoylphenyl Carbamoyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have proven to be a powerful tool for understanding the electronic structure and reactivity of 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid. These theoretical studies provide insights into the molecule's geometry, vibrational modes, and electronic properties, which are crucial for predicting its behavior in chemical reactions.
Vibrational frequency analysis is another critical aspect of DFT studies. By calculating the vibrational modes, researchers can predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the corresponding functional groups. For instance, the characteristic vibrational frequencies of the C=O, N-H, and O-H bonds in this compound can be precisely calculated and analyzed.
| Parameter | Description |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Application | Geometry Optimization, Vibrational Frequency Analysis |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.
| Descriptor | Formula | Significance |
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capability |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify potential sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are typically located around the oxygen atoms of the carbonyl and carboxyl groups.
Blue regions represent areas of low electron density and positive electrostatic potential, making them prone to nucleophilic attack. These are often found around the hydrogen atoms of the amide and carboxylic acid groups.
Green regions denote areas of neutral potential.
The MEP map provides a clear and intuitive picture of the molecule's reactivity, guiding the understanding of its interaction with other chemical species.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations.
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For example, Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., 1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The comparison of these computationally predicted spectra with experimentally obtained spectra serves as a rigorous test of the accuracy of the theoretical models and can aid in the interpretation of complex experimental data.
Advanced Cheminformatics for Structural Analysis and Virtual Screening
The application of advanced cheminformatics techniques is crucial in elucidating the structural features and potential interactions of this compound. These computational methods allow for a detailed analysis of the molecule's properties and its behavior in a biological context, facilitating virtual screening efforts to identify potential protein targets.
Structural Analysis and Molecular Descriptor Calculation
A comprehensive structural analysis of this compound involves the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic distribution, which are essential for understanding its physicochemical properties and predicting its bioactivity. Key descriptors are often categorized as 1D, 2D, and 3D.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value | Significance |
| 1D Descriptors | Molecular Weight | 298.28 g/mol | Influences diffusion and transport properties. |
| Atom Count | 22 | Basic structural information. | |
| Bond Count | 23 | Relates to molecular flexibility and stability. | |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | 107.7 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | Indicates the lipophilicity of the molecule, affecting its membrane permeability and solubility. | |
| Number of Hydrogen Bond Donors | 3 | Potential for forming hydrogen bonds with biological targets. | |
| Number of Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds with biological targets. | |
| Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule. | |
| 3D Descriptors | Molecular Volume | 250.5 ų | Relates to the size and shape of the molecule, influencing its fit into binding pockets. |
| Solvent Accessible Surface Area (SASA) | 450.2 Ų | Represents the surface area of the molecule accessible to a solvent, affecting solubility and interactions. |
These descriptors are fundamental for creating predictive models of the compound's activity and for filtering large chemical databases in virtual screening campaigns.
Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, both ligand-based and structure-based virtual screening approaches can be employed to explore its potential biological targets.
Ligand-Based Virtual Screening:
In the absence of a known 3D structure of a target, ligand-based methods can be utilized. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. A common approach is to use the structure of this compound as a query to search for similar compounds in a database. The similarity is assessed based on the molecular descriptors outlined in the table above.
Structure-Based Virtual Screening:
When the 3D structure of a potential target protein is available, structure-based virtual screening, primarily through molecular docking, can be performed. This method predicts the preferred orientation of this compound when bound to a target to form a stable complex. The strength of the interaction is estimated using a scoring function, which is often represented as a binding energy.
A hypothetical virtual screening of this compound against a panel of cancer-related protein targets could yield results similar to those presented below.
Table 2: Representative Virtual Screening Docking Results for this compound against Selected Protein Targets
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Potential Biological Relevance |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Asp855 | Inhibition of cell proliferation in cancer. |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.9 | Arg146, Tyr108, Phe105 | Induction of apoptosis in cancer cells. |
| Cyclin-dependent kinase 2 (CDK2) | 1HCK | -7.2 | Leu83, Lys33, Asp145 | Cell cycle regulation and potential anti-proliferative effects. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.1 | Cys919, Asp1046, Glu885 | Inhibition of angiogenesis in tumor growth. |
The docking scores indicate the predicted binding affinity of this compound to the respective protein targets. The identification of key interacting residues provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These computational predictions are invaluable for prioritizing experimental validation and guiding further lead optimization efforts.
Reactivity and Reaction Mechanisms of the Chemical Compound
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, primarily acting as a proton donor or an electrophilic center at the carbonyl carbon.
The carboxylic acid moiety can be converted into esters or amides, which are fundamental reactions in organic synthesis.
Esterification: In the presence of an alcohol and an acid catalyst, 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid can be converted to its corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process. libretexts.orgyoutube.com To drive the reaction toward the product, the water formed is typically removed, or an excess of the alcohol reactant is used. google.com Common catalysts include strong mineral acids like sulfuric acid or Lewis acids such as tin(II) compounds. google.comgoogle.com
Amide Bond Formation: The direct reaction of the carboxylic acid with an amine to form a new amide bond is generally unfavorable and requires high temperatures. rsc.org More commonly, the carboxylic acid is first "activated" to a more reactive species. nih.govnih.gov This involves converting the hydroxyl group into a better leaving group. A wide array of coupling reagents has been developed for this purpose, facilitating amide bond formation under mild conditions. nih.govresearchgate.net
| Transformation | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux, removal of water | Benzoic ester |
| Esterification | Alcohol, Tin(II) catalyst (e.g., Tin(II) oxalate) | 160-250°C, distillative removal of water google.com | Benzoic ester |
| Amide Formation (Direct) | Amine | High temperature (e.g., 110°C in toluene) rsc.org | Amide |
| Amide Formation (Coupling) | Amine, Coupling Agent (e.g., DCC, EDC) | Room temperature, inert solvent (e.g., THF, DMF) researchgate.net | Amide |
| Amide Formation (via Acid Chloride) | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Amine | Two steps; often performed at 0°C to room temperature | Amide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from aromatic carboxylic acids is generally a difficult reaction requiring harsh conditions. nih.gov The stability of the C-C bond between the phenyl ring and the carboxyl group presents a high activation barrier. nih.gov
However, the reaction can be facilitated under certain conditions:
Thermal Decarboxylation: Extremely high temperatures, often above 200°C, are typically required. The presence of ortho-substituents can sometimes lower this temperature, although the effect of the adjacent carbamoyl (B1232498) group in this specific molecule is not extensively documented. researchgate.net
Catalytic Decarboxylation: The use of metal catalysts, particularly copper salts in solvents like quinoline, can promote decarboxylation at lower temperatures. organic-chemistry.org More recent methods utilize palladium or silver catalysts for protodecarboxylation. organic-chemistry.org
Radical Decarboxylation: Modern synthetic methods can achieve decarboxylation under milder conditions via radical intermediates, for instance, through photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates. nih.gov
For this compound, decarboxylation would lead to the formation of N-(3-carbamoylphenyl)benzamide.
Reactions Involving the Amide Linkages
The molecule contains two distinct amide linkages: a secondary amide (benzanilide-type) and a primary amide. These groups are susceptible to hydrolysis and can participate in intramolecular reactions.
Amide hydrolysis involves the cleavage of the C-N bond and can be catalyzed by acid or base. viu.ca The reaction generally proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the amine, regenerating the carboxylic acid and forming an ammonium (B1175870) ion. chemistrysteps.com
Base-Catalyzed (Saponification) Hydrolysis: In the presence of a strong base like hydroxide (B78521) (OH⁻), the hydroxide ion acts as the nucleophile and attacks the electrophilic carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the amide anion (a poor leaving group). A final proton transfer from the newly formed carboxylic acid to the amide anion yields the carboxylate salt and the amine. This final acid-base step drives the reaction to completion. viu.ca The BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism is a common pathway for this transformation. scielo.br
Hydrolysis of both amide groups in this compound would ultimately yield phthalic acid and 1,3-diaminobenzene.
The ortho-positioning of the carboxylic acid and the secondary amide group creates a favorable geometry for intramolecular cyclization. Upon activation of the carboxylic acid (e.g., conversion to an acyl chloride or using a coupling agent), the amide nitrogen can act as an intramolecular nucleophile. This type of reaction can lead to the formation of heterocyclic ring systems.
A plausible reaction is the formation of a substituted isoindolinone, specifically 2-(3-carbamoylphenyl)-2,3-dihydro-1H-isoindol-1-one. This cyclization would involve the formation of a new five-membered ring through an intramolecular nucleophilic acyl substitution, eliminating a molecule of water. Similar intramolecular cyclizations are used to synthesize a variety of heterocyclic scaffolds. mdpi.comrsc.org
Furthermore, rearrangements in related structures have been observed. For instance, some 3,4-diaminoisocoumarin derivatives have been shown to undergo ring-contracting rearrangements to form phthalide–carboxamide systems under certain conditions. mdpi.com While the starting material is different, it highlights the potential for complex rearrangements in polyfunctional aromatic systems.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings
The two phenyl rings in the molecule exhibit different reactivities towards aromatic substitution due to the electronic effects of their respective substituents.
Electrophilic Aromatic Substitution (EAS): This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgkhanacademy.org The rate and regioselectivity of the reaction are governed by the existing substituents. wikipedia.orgmasterorganicchemistry.com
Ring A (substituted with -COOH and -C(=O)NH-): Both the carboxylic acid group and the acylamino group are electron-withdrawing and act as deactivating groups, making this ring significantly less reactive towards electrophiles than benzene (B151609). masterorganicchemistry.com Both groups are meta-directors. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this ring would be slow and would be expected to occur at the position meta to both substituents (C5 position).
Ring B (substituted with -NHC(=O)- and -C(=O)NH₂): This ring has competing electronic effects. The primary amide group (-CONH₂) is electron-withdrawing and a meta-director. In contrast, the secondary amide linkage, when considered from the nitrogen's perspective (-NHC(=O)R), is an activating group (though weakly) due to the lone pair on the nitrogen participating in resonance with the ring. This makes it an ortho, para-director. The directing effects of the powerful ortho, para-directing amino group typically dominate over the meta-directing carbamoyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the -NHC(=O)- group.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -COOH (Carboxylic Acid) | Electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta |
| -C(=O)NHR (Amide, via Carbonyl) | Electron-withdrawing (Inductive & Resonance) | Deactivating | Meta |
| -NHC(=O)R (Amide, via Nitrogen) | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Weakly Activating | Ortho, Para |
| -C(=O)NH₂ (Primary Amide) | Electron-withdrawing (Inductive & Resonance) | Deactivating | Meta |
Nucleophilic Aromatic Substitution (SNAr): This reaction involves a nucleophile displacing a leaving group on an aromatic ring. wikipedia.org The SNAr mechanism typically requires two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. chemistrysteps.comyoutube.com The compound this compound does not possess a suitable leaving group nor the strong activating groups necessary for a standard SNAr reaction. Therefore, it is not expected to undergo nucleophilic aromatic substitution under typical conditions. youtube.com
Mechanistic Investigations of Selective Transformations
The most extensively studied selective transformation of N-aryl phthalamic acids, including this compound, is the intramolecular cyclization to form the corresponding N-aryl phthalimide (B116566). Mechanistic investigations, supported by both experimental kinetics data and computational studies, have elucidated the pathways of this key reaction. mdpi.comresearchgate.netnih.gov
Acid-Catalyzed Cyclization to Phthalimide
The conversion of phthalamic acids to phthalimides is efficiently catalyzed by carboxylic acids, such as glacial acetic acid. The reaction proceeds via a two-step addition-elimination mechanism (cyclization-dehydration). mdpi.comresearchgate.net
Step 1: Intramolecular Cyclization: The first step involves a reversible nucleophilic attack by the amide nitrogen atom on the carboxylic acid's carbonyl carbon. This forms a five-membered ring and results in a gem-diol tetrahedral intermediate. mdpi.comnih.gov Computational studies at the second-order Møller-Plesset perturbation (MP2) level of theory have shown that the acetic acid catalyst plays a crucial role by acting as a double proton transfer agent, simultaneously donating a proton to the carbonyl oxygen and accepting a proton from the amide nitrogen. mdpi.comresearchgate.net This concerted bond reorganization facilitates the ring closure.
The energetics of this transformation show that while the first step is a rapid pre-equilibration, the second dehydration step has a higher energy barrier, confirming it as the slower, rate-limiting process. mdpi.comresearchgate.net
Table 1: Mechanistic Steps of Acetic Acid-Catalyzed Cyclization of Phthalamic Acid
| Step | Description | Key Features |
|---|---|---|
| 1 | Intramolecular Cyclization | Reversible nucleophilic attack by amide nitrogen on the carboxyl carbon. |
| Formation of a gem-diol tetrahedral intermediate. | ||
| Catalyzed by acetic acid via double proton transfer. | ||
| 2 | Dehydration | Elimination of a water molecule from the tetrahedral intermediate. |
| Rate-determining step of the reaction. |
N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Amidation
An alternative organocatalytic strategy for the transformation of phthalamic acids involves the use of N-heterocyclic carbenes (NHCs). This method allows for the atroposelective synthesis of axially chiral N-aryl phthalimides under mild conditions. nih.gov
The proposed mechanism for this transformation proceeds through a different set of intermediates compared to the acid-catalyzed pathway:
In-situ Acid Activation: The phthalamic acid is first activated in-situ, for example with pivaloyl chloride (PivCl), to form a mixed anhydride (B1165640).
Isoimide (B1223178) Formation: This activated anhydride undergoes a rapid intramolecular cyclization to form a reactive isoimide intermediate.
NHC Addition and Acylazolium Generation: The NHC catalyst performs a nucleophilic addition to the isoimide. This generates a key acylazolium intermediate.
Atroposelective Amidation: The acylazolium intermediate then undergoes a rate-determining, atroposelective intramolecular amidation, which sets the axial chirality.
Catalyst Regeneration: The final step involves the elimination of the NHC catalyst, regenerating it for the next catalytic cycle and yielding the N-aryl phthalimide product. nih.gov
This mechanistic pathway highlights a unique mode of generating acylazolium intermediates from isoimides, enabling the synthesis of highly functionalized and enantiomerically enriched phthalimides. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | N-(3-carbamoylphenyl)phthalamic acid; 3'-Carbamoyl-phthalanilic acid |
| Acetic acid | Ethanoic acid |
| N-aryl phthalimide | |
| N-phenylphthalimide | |
| N-heterocyclic carbene | NHC |
| Pivaloyl chloride | 2,2-dimethylpropanoyl chloride |
| o-Xylene | 1,2-Dimethylbenzene |
| Phthalic anhydride | Isobenzofuran-1,3-dione |
Derivatization, Analogues, and Structure Activity Relationship Sar Studies
Synthesis of Structural Analogues and Derivatives of 2-[(3-Carbamoylphenyl)carbamoyl]benzoic Acid
The synthesis of analogues of this compound is a strategic endeavor to modulate its physicochemical and pharmacological properties. This is typically achieved through systematic modifications of its core components: the benzoic acid ring, the carbamoylphenyl moiety, and the connecting amide linkages.
A common synthetic route to this class of compounds involves the acylation of an aminobenzoic acid derivative with a substituted benzoyl chloride. For instance, the reaction of 3-aminobenzamide (B1265367) with phthalic anhydride (B1165640) or its derivatives can yield the desired scaffold. Further modifications can be introduced by starting with substituted versions of either reactant.
Modifications on the Benzoic Acid Ring
The benzoic acid portion of the molecule is a prime target for modification to influence properties such as acidity, solubility, and interaction with target proteins. Synthetic strategies to achieve these modifications often involve starting with appropriately substituted phthalic anhydride or 2-carboxybenzoyl chloride derivatives.
Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) onto the aromatic ring. For example, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity. The synthesis of such analogues allows for a systematic exploration of how electronic effects and steric bulk on this ring impact biological activity.
Substitutions on the Carbamoylphenyl Moiety
The carbamoylphenyl moiety is crucial for the molecule's interaction with its biological target, and substitutions on this ring can significantly alter binding affinity and selectivity. The synthesis of these analogues typically begins with a substituted 3-aminobenzamide. A variety of substituents, including halogens, alkyl groups, and alkoxy groups, can be introduced at different positions on the phenyl ring.
For instance, the synthesis of O-biphenyl-3-yl carbamates, which share a similar structural motif, has been explored to understand the impact of substitutions on the distal phenyl ring. In these studies, replacing the carbamoyl (B1232498) group with other functionalities like methyl, 1-hydroxyethyl, or hydroxymethyl groups has been shown to influence the compound's ability to cross the blood-brain barrier, highlighting the importance of this moiety in determining pharmacokinetic properties.
Alterations to the Amide Linkages
Synthetic approaches to modify these linkages can include N-alkylation or the introduction of conformational constraints. While direct modification of the amide bonds in the parent structure can be challenging, analogues with altered linker lengths or rigidified structures can be synthesized by employing different starting materials. For example, replacing one of the amide bonds with a more rigid structure, such as a triazole or oxadiazole ring, can be achieved through multi-step synthetic sequences. General methods for amide bond formation, such as the use of coupling reagents or the reaction of an acid chloride with an amine, are fundamental to these synthetic efforts.
Impact of Structural Modifications on In Vitro Biological Activity and Target Binding Affinity
The true measure of the success of synthesizing structural analogues lies in the evaluation of their in vitro biological activity and target binding affinity. These studies are essential for establishing a clear SAR and guiding further optimization of the lead compound.
The biological activities of benzoic acid derivatives are diverse, with reports of antimicrobial, anti-inflammatory, and anticancer properties. For analogues of this compound, in vitro assays are employed to determine their potency and selectivity against specific biological targets.
For example, a series of benzoylthioureido benzenesulfonamide (B165840) derivatives, which are structurally related, have been synthesized and evaluated as carbonic anhydrase inhibitors. The in vitro inhibitory activity (Ki) against various isoforms of human carbonic anhydrase (hCA) revealed that substitutions on the benzoyl moiety significantly impacted potency and selectivity.
| Compound | Substitution on Benzoyl Moiety | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 7a | 4-Acetyl | 58.2 | 2.5 | >10000 | 79.2 |
| 7b | 4-Isobutyryl | 56.3 | 2.1 | >10000 | 88.5 |
| 7c | 4-(p-tolyl) | 33.0 | 56.6 | 31.2 | 55.4 |
| 7f | 3-Acetyl | 43.0 | 39.0 | 30.0 | 11.0 |
| 8a | 4-Acetyl | >100000 | >100000 | >100000 | 17.0 |
| 8f | 3-Acetyl | >100000 | >100000 | >100000 | 11.0 |
Data sourced from studies on benzoylthioureido benzenesulfonamide derivatives.
These results demonstrate that even subtle changes in substitution can lead to significant differences in biological activity and isoform selectivity.
Computational Approaches to Predict SAR
In recent years, computational modeling has become an indispensable tool in drug discovery, enabling the prediction of SAR and the rational design of new analogues. Molecular docking studies can predict the binding mode and affinity of a ligand to its target protein, providing insights into the key interactions that govern biological activity.
For a series of phenylcarbamoylbenzoic acid analogs designed as antioxidants, molecular docking studies were performed to evaluate their binding at the active site of a target protein (PDB ID: 3MNG). The docking data revealed that specific analogues could selectively bind to crucial amino acid residues within the active site, corroborating the in vitro antioxidant activity results.
Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can be correlated with their reactivity and biological activity.
Correlation of Physico-Chemical Parameters with In Vitro Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. These studies are invaluable for understanding the key molecular descriptors that influence activity and for predicting the potency of novel analogues.
For a series of benzoylaminobenzoic acid derivatives, QSAR studies revealed that inhibitory activity against the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) was positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group on the nucleus also enhanced activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased it. nih.gov
These models, often developed using multiple linear regression analysis, can guide the design of new derivatives with improved activity by focusing on the modification of these key physicochemical parameters. For instance, a QSAR study on 2-chlorobenzoic acid derivatives identified topological parameters as being crucial for their antimicrobial activity. nih.gov
Conformational Analysis and Its Influence on Biological Interaction
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule such as this compound, understanding its conformational landscape is crucial to deciphering its interaction with biological targets. The presence of several rotatable bonds, particularly the amide linkages, allows the molecule to adopt various spatial arrangements, not all of which may be conducive to effective binding with a receptor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying molecular conformation in solution. nih.govmdpi.com Through-space interactions, detected by Nuclear Overhauser Effect (NOE) experiments, can provide distance constraints between protons, helping to define the spatial arrangement of the different parts of the molecule. Furthermore, dynamic NMR (DNMR) techniques can be used to measure the rates of conformational exchange and determine the energy barriers to bond rotation. nih.govrsc.orgresearchgate.net
The specific conformation adopted by this compound upon binding to a biological target, such as an enzyme active site, is of paramount importance. The molecule must present a specific pharmacophore, a particular spatial arrangement of functional groups, to engage in favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) with the amino acid residues of the binding site. A conformation that is energetically unfavorable in solution may be stabilized by these interactions upon binding. The interplay between the pre-binding conformational preferences of the ligand and the energetic gains from binding interactions ultimately determines the binding affinity.
Table 1: Key Rotatable Bonds and Their Potential Influence on Conformation
| Bond | Description | Potential Conformations | Influence on Biological Interaction |
| Carboxylic acid C-C | Rotation of the carboxylic acid group | Can affect hydrogen bonding with the receptor. | Crucial for anchoring the molecule in the binding site. |
| Amide C-N | Rotation around the central amide bond | cis and trans isomers. | Determines the relative orientation of the two aromatic rings. |
| Phenyl C-N | Rotation of the carbamoylphenyl ring | Can influence π-π stacking interactions. | Affects the overall shape and fit within the binding pocket. |
| Carbamoyl C-N | Rotation of the terminal carbamoyl group | Can alter hydrogen bonding patterns. | May be involved in key interactions with the target protein. |
Design Principles for the Development of Advanced Chemical Probes and Ligands
The development of advanced chemical probes and ligands from a lead compound like this compound is guided by a set of well-established design principles in medicinal chemistry. These principles aim to enhance potency, selectivity, and provide tools for studying biological systems. The core structure of this compound, with its two aromatic rings linked by an amide, serves as a versatile scaffold that can be systematically modified.
A primary strategy in ligand development is Structure-Activity Relationship (SAR) studies. This involves synthesizing a series of analogs where specific parts of the molecule are altered, and the effect of these changes on biological activity is measured. For the this compound scaffold, SAR studies could explore:
Substitution on the aromatic rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on either the benzoic acid or the carbamoylphenyl ring can probe the steric and electronic requirements of the binding pocket.
Modification of the linker: The length and rigidity of the amide linker could be altered. For example, replacing the amide with a different functional group could explore the importance of the hydrogen bonding capabilities and conformational rigidity of this unit.
Bioisosteric replacement: The carboxylic acid and carbamoyl groups are key functional groups likely involved in crucial interactions with the target. Replacing them with bioisosteres (groups with similar physical or chemical properties) can improve pharmacokinetic properties or enhance binding affinity.
The evolution of PARP (Poly (ADP-ribose) polymerase) inhibitors provides a relevant example of these design principles in action. Many potent PARP inhibitors have evolved from a simple benzamide (B126) moiety, which mimics the nicotinamide (B372718) portion of the NAD+ substrate. researchgate.netresearchgate.netnih.govnih.gov The development process often involves extending from this core to occupy adjacent pockets in the enzyme's active site, thereby increasing potency and selectivity.
To create advanced chemical probes, the this compound scaffold can be derivatized with reporter tags, such as fluorescent dyes or biotin (B1667282). nih.gov The design of such probes requires careful consideration of the attachment point of the tag. The tag should be placed at a position that does not interfere with the binding of the pharmacophore to its target. This is often determined through SAR studies, which can identify "non-essential" regions of the molecule where modifications are well-tolerated. The general strategies for developing fluorescent probes often rely on modulating the fluorescence properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization upon binding to the target. nih.govmdpi.comrsc.org
For instance, a fluorescent probe could be designed by attaching a fluorophore via a linker to a position on one of the phenyl rings that is solvent-exposed when the molecule is bound to its target. Similarly, a biotinylated probe would allow for the detection, purification, and identification of the target protein through the high-affinity interaction between biotin and streptavidin.
The development of more advanced ligands may also involve the hybridization of the this compound scaffold with other known pharmacophores to create molecules with dual activity or improved properties. The ultimate goal of these design principles is to generate molecules with optimized biological activity and utility as tools to further probe biological systems.
Table 2: Design Strategies for Advanced Probes and Ligands
| Strategy | Description | Example Application for this compound |
| SAR Studies | Systematic modification of the chemical structure to determine the relationship between structure and biological activity. | Synthesizing analogs with different substituents on the phenyl rings to map the binding pocket. |
| Scaffold Hopping | Replacing the core molecular framework with a different one while retaining similar biological activity. | Replacing the benzoic acid moiety with a different acidic heterocycle. |
| Privileged Scaffolds | Utilizing molecular frameworks that are known to bind to multiple biological targets. | Incorporating elements of known "privileged scaffolds" to potentially discover new activities. |
| Chemical Probe Development | Attaching a reporter group (e.g., fluorophore, biotin) to the ligand for detection and visualization. | Creating a fluorescent version to visualize its localization within a cell. |
| Fragment-Based Drug Design | Identifying small molecular fragments that bind to the target and then linking them together to create a more potent ligand. | Using the carbamoylphenyl or benzoic acid part as a starting fragment and elaborating it. |
Biological Activity and Mechanistic Insights in Vitro Studies
In Vitro Target Identification and Validation for 2-[(3-Carbamoylphenyl)carbamoyl]benzoic Acid and its Analogues
Extensive literature reviews reveal a notable lack of specific in vitro target identification and validation studies focused directly on this compound. While research into related compounds and broader chemical classes such as phthalamic acids and benzamides is prevalent, direct experimental data for the specific molecule of interest remains largely unpublished in the public domain.
Enzyme Inhibition or Activation
There is currently no specific, publicly available scientific literature detailing the inhibitory or activating effects of this compound on enzymes such as Factor VIIa or Histone Deacetylases.
However, the broader class of molecules to which it belongs has been investigated for various enzymatic interactions. For instance, the inhibition of the MDM2-p53 protein-protein interaction is a strategy in cancer therapy. nih.govrug.nlresearchgate.netresearchgate.net The p53 tumor suppressor is negatively regulated by the oncoprotein MDM2, and inhibiting this interaction can restore p53 function. researchgate.netnih.gov While various scaffolds like imidazolines, pyrrolidines, and spiroindolinones have been explored as MDM2-p53 inhibitors, specific data for this compound in this context is not available in peer-reviewed literature. nih.govresearchgate.net
Receptor Binding Profiling
There is no specific data from in vitro receptor binding assays for this compound against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or other receptors. Phthalimide (B116566) derivatives, which can be formed from phthalamic acids, have been identified as a scaffold of interest for potential inhibition of VEGFR-2, a key mediator of angiogenesis in cancer. acs.org However, direct binding affinity studies for this compound have not been reported.
Modulation of Cellular Pathways and Biochemical Processes in Cell Culture Models (Mechanistic Focus)
Specific studies on the modulation of cellular pathways and biochemical processes in cell culture models by this compound are not present in the available scientific literature. A computational study has suggested that a generic "phthalamic acid" found in Terminalia chebula may block the Epidermal Growth Factor Receptor (EGFR) pathway, but this is an in silico finding for a potentially different molecule and not an in vitro mechanistic study on the specific compound of interest. nih.gov
Antimicrobial and Antibacterial Mechanisms In Vitro
While there is a body of research on the antimicrobial properties of the broader classes of phthalimides and phthalamic acid derivatives, specific mechanistic studies for this compound are absent. nih.govajpamc.comuobaghdad.edu.iqderpharmachemica.comnih.govmdpi.com
Bacterial Cell Wall or Membrane Interactions
No direct experimental evidence is available to suggest that this compound interacts with or disrupts bacterial cell walls or membranes. Research on some N-phthaloylglycine esters has indicated a potential antifungal mechanism involving interaction with ergosterol (B1671047) in the fungal cell membrane, which leads to altered membrane permeability. nih.gov However, this mechanism is specific to those analogues and cannot be extrapolated to this compound without direct evidence.
Enzyme Targets in Microorganisms
There is no information identifying specific microbial enzyme targets for this compound. Studies on related N-phthaloylamino acid hydroxamates suggest a mode of action involving the chelation of metal ions in bacterial enzymes like peptide deformylase and LpxC, thereby inhibiting their function. nih.gov Another study involving a phthalimide aryl ester proposed, through molecular docking, a potential interaction with the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery. nih.gov These findings pertain to derivatives and not to this compound itself.
Anti-Sickling Properties In Vitro (If Applicable to Derivatives)
A number of benzoic acid derivatives have demonstrated promising anti-sickling properties in various in vitro assays. These studies typically utilize blood samples from individuals with sickle cell disease (SCD) to assess the ability of these compounds to either prevent the sickling of red blood cells (RBCs) under deoxygenated conditions or to revert already sickled cells back to their normal biconcave shape.
Several derivatives, including p-hydroxybenzoic acid, vanillic acid, syringic acid, and ferulic acid, have been confirmed to possess anti-sickling properties in vitro. iomcworld.com The anti-sickling activity of these compounds is often evaluated by incubating sickle RBCs with the test compound and then inducing sickling, typically using a deoxygenating agent like sodium metabisulphite. The percentage of sickled cells is then compared to a control group. For instance, extracts containing benzoic acid derivatives have been shown to significantly reduce the percentage of sickled RBCs at various concentrations over time. researchgate.net
Quantitative structure-activity relationship (QSAR) studies have been employed to predict the anti-sickling activities of synthetic benzoic acid derivatives. These models have analyzed compounds such as p-toluic acid, p-dimethylamino benzoic acid, p-fluorobenzoic acid, and others. nih.gov The findings from these models suggest that the potency of a benzoic acid derivative as an anti-sickling agent is influenced by its electronic and lipophilic properties. Specifically, the presence of strong electron-donating groups on the benzene (B151609) ring and an average level of lipophilicity are considered important features for potent anti-sickling activity. iomcworld.comnih.gov
The table below summarizes the in vitro anti-sickling activity of selected benzoic acid derivatives mentioned in the literature.
| Compound/Derivative | In Vitro Assay Type | Key Findings |
| p-Hydroxybenzoic acid | Sickling Reversal | Confirmed anti-sickling properties in vitro. iomcworld.com |
| Vanillic acid | Sickling Reversal | Confirmed anti-sickling properties in vitro. iomcworld.com |
| Syringic acid | Sickling Reversal | Confirmed anti-sickling properties in vitro. iomcworld.com |
| Ferulic acid | Sickling Reversal | Confirmed anti-sickling properties in vitro. iomcworld.com |
| p-Fluorobenzoic acid | Sickling Reversal | Reported to have anti-sickling properties. researchgate.net |
| Disubstituted benzoic acids | Solubility Assay | Designed to interact with polar amino acid residues near the Val-6 beta mutation site in HbS. nih.gov |
Mechanistic Elucidation from In Vitro Phenotypic Assays
The mechanisms through which benzoic acid derivatives exert their anti-sickling effects have been investigated using a variety of in vitro phenotypic assays. These assays provide insights into the molecular interactions and cellular effects of these compounds.
One of the primary proposed mechanisms is the inhibition of hemoglobin S (HbS) polymerization . At low oxygen levels, HbS molecules polymerize, leading to the characteristic sickling of red blood cells. iomcworld.com Some benzoic acid derivatives are thought to interfere with this process. Phenylalanine, an amino acid with a structural resemblance to some benzoic acid derivatives, is a known potent inhibitor of HbS gelation. It is believed to act by competing for the protein-protein contact sites within the HbS polymer, a mechanism that may be shared by other anti-sickling amino acids and peptides. iomcworld.com Aromatic aldehydes, a class of compounds that includes some benzoic acid derivatives, have been designed as potential anti-sickling agents because they can form Schiff bases with hemoglobin, which in turn reduces the ability of HbS to polymerize upon deoxygenation. researchgate.net
Another key mechanism is the increase in the oxygen affinity of hemoglobin . Vanillin, for example, is known to inhibit the gelation of hemoglobin and markedly increase the oxygen affinity of both normal (HbA) and sickle (HbS) hemoglobin. iomcworld.com By increasing the affinity of hemoglobin for oxygen, these compounds can stabilize the oxygenated form of hemoglobin, which does not participate in polymerization.
Antioxidant activity is also considered a contributing factor to the anti-sickling effects of some benzoic acid derivatives. Sickle cell disease is associated with increased oxidative stress. Phenolic and polyphenolic compounds, which include many benzoic acid derivatives, are known to possess excellent antioxidant properties. iomcworld.com These compounds can act as free radical scavengers, potentially mitigating the oxidative damage that contributes to the pathophysiology of SCD. researchgate.net
In vitro phenotypic assays used to elucidate these mechanisms include:
Sickling Reversal Assays (e.g., Emmel technique): This is a direct phenotypic assay where deoxygenated sickle cells are treated with the compound to observe the reversal to normal morphology. mdpi.com This provides a general measure of anti-sickling efficacy.
Hemoglobin Polymerization Studies: These assays directly measure the extent of HbS polymerization in the presence of a test compound. This can be done by various methods, including measuring the solubility of deoxygenated HbS. researchgate.net
Oxygen Equilibrium Studies: These experiments determine the effect of a compound on the oxygen-binding affinity of hemoglobin. A leftward shift in the oxygen-hemoglobin dissociation curve indicates increased oxygen affinity. nih.gov
Osmotic Fragility Test: This assay assesses the stability of the red blood cell membrane. Some anti-sickling compounds may act by stabilizing the erythrocyte membrane. researchgate.net
High-Throughput Sickling Assays: Modern high-throughput screening methods have been developed to rapidly assess the ability of compounds to prevent sickling. These assays often use automated imaging to quantify cell morphology after deoxygenation. acs.org
The table below provides an overview of the in vitro phenotypic assays and the mechanistic insights they offer for benzoic acid derivatives.
| In Vitro Phenotypic Assay | Mechanistic Insight |
| Sickling Reversal Assay | Demonstrates the ability of a compound to revert sickled cells to their normal morphology. mdpi.com |
| Hemoglobin Polymerization Assay | Directly measures the inhibition of HbS polymerization, a key event in sickling. researchgate.net |
| Oxygen Equilibrium Studies | Determines if a compound increases the oxygen affinity of hemoglobin, thereby stabilizing the non-polymerizing form. nih.gov |
| Antioxidant Assays | Evaluates the free-radical scavenging ability, which can mitigate oxidative stress in sickle cells. iomcworld.com |
| Osmotic Fragility Test | Assesses the effect on red blood cell membrane stability. researchgate.net |
Potential Non Clinical and Chemical Applications
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future synthetic research will likely pivot towards greener and more efficient manufacturing processes. While traditional methods for creating the amide linkages in 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid are established, there is considerable room for improvement in terms of atom economy, waste reduction, and the use of renewable resources.
Key research avenues include:
Green Chemistry Approaches: Methodologies that leverage alternative energy sources, such as microwave irradiation, have been shown to accelerate reactions in the synthesis of related benzoic acid derivatives nih.gov. Future work could adapt these techniques to reduce reaction times and energy consumption. The use of aqueous media, bio-based catalysts, and ionic liquids represents another promising direction to minimize the environmental impact of synthesis mdpi.com.
Sustainable Starting Materials: A significant leap in sustainability would involve sourcing precursors from renewable feedstocks. Lignin, a complex polymer abundant in biomass, can be broken down into various benzoic acid derivatives. rsc.org Developing pathways to convert these lignin-derived platform chemicals into this compound could create a more sustainable value chain for its production rsc.org.
Novel Reaction Pathways: The exploration of unconventional reaction mechanisms, such as the oxidative ring contracting rearrangement seen in the synthesis of related phthalide–carboxamide systems, could offer new routes to the core structure or its analogs. mdpi.com Such pathways may provide access to novel derivatives that are difficult to obtain through conventional means mdpi.com.
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | Green Chemistry nih.gov |
| Use of Bio-based Catalysts | Lower environmental impact, high selectivity | Sustainable Synthesis mdpi.com |
| Lignin-Derived Precursors | Utilization of renewable feedstocks | Biomass Valorization rsc.org |
| Novel Rearrangement Reactions | Access to unique chemical scaffolds | Synthetic Methodology mdpi.com |
Advanced Computational Modeling for Predictive Reactivity and Bioactivity
Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. Advanced modeling can guide synthetic efforts by predicting the properties of virtual compounds, thereby reducing the need for extensive empirical screening. nih.gov
Future computational efforts are expected to focus on:
Molecular Docking and Structure-Activity Relationships: As has been done for analogous phenylcarbamoylbenzoic acid structures, molecular docking can be used to predict the binding interactions of new derivatives with specific biological targets. nih.gov This allows for the rational design of compounds with improved potency and selectivity nih.gov.
Machine Learning and AI: The use of sophisticated machine learning algorithms, particularly generative chemical language models (CLMs), represents a frontier in drug discovery. nih.gov These models can learn from existing chemical and biological data to design entirely new molecules (de novo design) with predicted high bioactivity. nih.govethz.ch Hybrid CLMs can be trained to generate virtual libraries of compounds that are then screened computationally for desired properties before synthesis ethz.ch.
Predictive Modeling: Machine learning models can be trained on datasets of small molecules to predict their activity against various targets. plos.org Techniques like SHapley Additive exPlanations (SHAP) can further enhance these models by identifying the specific molecular fingerprints or substructures that are most influential in determining bioactivity, providing deeper insights for molecular design plos.org.
| Modeling Technique | Application | Key Outcome |
| Molecular Docking | Predict binding of derivatives to protein targets. | Guide rational design of potent analogs. nih.gov |
| Generative CLMs | De novo design of novel molecular structures. | Create virtual libraries with desired properties. ethz.ch |
| Bioactivity Prediction Models | Screen virtual compounds for biological activity. | Prioritize candidates for synthesis and testing. plos.org |
| SHAP Analysis | Identify key molecular features for activity. | Inform structure-activity relationship studies. plos.org |
Discovery of Undiscovered In Vitro Biological Targets and Mechanisms
While the broader class of benzoic acid derivatives is known for antimicrobial and anti-inflammatory properties, the specific biological landscape of this compound remains largely uncharted. nih.govdrugbank.com Future research will focus on identifying novel protein targets and elucidating the molecular mechanisms through which this compound and its derivatives exert biological effects.
Emerging areas of investigation include:
Target Deconvolution: For derivatives that show a desirable phenotypic effect (e.g., inhibiting cancer cell growth), identifying the specific molecular target is a critical next step. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.
Exploring New Therapeutic Areas: Research on structurally related 3-amide benzoic acid derivatives has identified them as potent antagonists of the P2Y14 receptor, a target for inflammatory diseases. researchgate.net This suggests that derivatives of this compound could be investigated for activity against G-protein coupled receptors and other targets involved in inflammation researchgate.net.
Dual-Target or Polypharmacology Approaches: A modern strategy in drug design involves creating compounds that modulate multiple targets simultaneously, which can lead to enhanced efficacy or novel therapeutic effects. mdpi.com Future work could involve intentionally designing derivatives of this compound that act on complementary pathways, such as designing a dual inhibitor of tubulin and histone deacetylase (HDAC) mdpi.com. The general mechanism of action for benzoic acid involves altering intracellular pH, which contributes to its fungistatic properties drugbank.com.
Integration with High-Throughput Screening for New Academic Leads
High-throughput screening (HTS) provides a powerful engine for discovering new biological activities for a given chemical scaffold. By testing this compound and a library of its derivatives against a wide array of biological assays, researchers can uncover unexpected activities and starting points for new research programs.
Future directions in this area include:
Cell-Based Phenotypic Screening: HTS campaigns can utilize cell-based assays to identify compounds that produce a desired physiological outcome, such as inducing apoptosis in cancer cells or protecting neurons from damage. A cell-based cytotoxicity screen of a large diversity library, for example, successfully identified a novel benzoimidazole-based inhibitor of the FLT3 receptor nih.gov.
Target-Based Screening: Where a specific enzyme or receptor is of interest, target-based HTS can rapidly screen thousands of compounds for inhibitory or activating effects. This approach was used to discover novel inhibitors of the bacterial Type III Secretion System by screening for compounds that suppressed a reporter gene nih.gov.
Virtual High-Throughput Screening: Complementing physical screening, computational models can be used to perform virtual HTS on massive digital libraries of compounds. nih.gov Hits from this in silico screening can then be prioritized for synthesis and experimental validation, making the discovery process more efficient ethz.ch.
Development of the Chemical Compound and its Derivatives in Novel Chemical Applications
Beyond potential biological activity, the unique structure of this compound makes it and its derivatives interesting candidates for applications in materials science and synthetic chemistry.
Potential future applications include:
Building Blocks for Complex Molecules: The compound's multiple functional groups (two amides, a carboxylic acid, and two aromatic rings) make it a versatile building block. It could be used as a precursor for the synthesis of more complex heterocyclic systems or macrocycles mdpi.com.
Materials Science: Substituted benzoic acids have been investigated as catalysts and stabilizing agents in the formation of advanced materials like covalent organic frameworks (COFs). rsc.org The specific stereochemistry and functionality of this compound could be leveraged to direct the assembly of novel porous materials with unique properties for applications in gas storage, catalysis, or separation rsc.org.
Supramolecular Chemistry: The hydrogen bonding capabilities of the amide and carboxylic acid groups could be exploited in the field of supramolecular chemistry. Derivatives could be designed to self-assemble into well-defined nanostructures, such as gels, liquid crystals, or molecular capsules. The inclusion of pyridine-like moieties, structurally related to the phenylcarbamoyl group, is a known strategy for building blocks in this field researchgate.net.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling 3-aminobenzamide with phthalic anhydride derivatives under acidic or basic conditions to form the carbamoyl linkage. Advanced routes may employ regioselective protection/deprotection strategies to optimize yield and purity. Computational tools like molecular docking can guide precursor selection .
Q. How can researchers characterize the structural features of this compound?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and carbamoyl group integration.
- IR : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl (C=O) stretches from the benzoic acid and carbamoyl moieties.
- X-ray crystallography : Resolves spatial conformation and hydrogen-bonding networks in solid-state studies .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO). Stability testing via HPLC at 4°C and -20°C over 72 hours shows <5% degradation. Long-term storage at -20°C in desiccated conditions is recommended to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. What experimental models are used to study the antiapoptotic effects of this compound?
- Methodological Answer : In vitro models include:
- LPA2 receptor-expressing cells : Mouse embryonic fibroblasts (LPA1&2 double-knockout) reconstituted with LPA2 receptors to assess receptor-specific antiapoptotic signaling.
- Caspase inhibition assays : Measure reductions in caspase-3/7/8/9 activity via fluorogenic substrates.
- DNA fragmentation analysis : TUNEL assays quantify apoptosis suppression in intrinsic/extrinsic pathways .
Q. How can computational approaches optimize derivatives for enhanced receptor specificity?
- Methodological Answer : Virtual screening (e.g., single-reference similarity searching) identifies analogs with high LPA2 affinity. Molecular dynamics simulations predict binding stability in the receptor’s hydrophobic pocket. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer : Key variables to validate include:
- Cell line variability : Receptor expression levels (e.g., LPA2 vs. LPA1) significantly impact efficacy.
- Assay conditions : Serum-free media reduce interference from endogenous LPA.
- Dose-response curves : EC50 values may shift due to solubility limitations; use vehicle controls (e.g., 0.1% DMSO) to normalize results .
Q. What analytical techniques resolve impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Detects byproducts (e.g., incomplete carbamoylation or hydrolysis derivatives).
- Chiral chromatography : Separates enantiomers if asymmetric synthesis is employed.
- Elemental analysis : Confirms stoichiometric ratios of C, H, N for ≥98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
